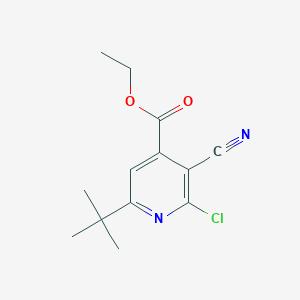

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

Description

Properties

IUPAC Name |

ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQARHHZOSNAQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381883 |

Source

|

| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-47-4 |

Source

|

| Record name | Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a key substituted pyridine derivative with significant potential in medicinal chemistry and materials science. The synthesis is strategically designed in two primary stages: the formation of a functionalized pyridin-2-one core via the Guareschi-Thorpe reaction, followed by a targeted chlorination to yield the final product. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and presents the necessary data for replication and optimization. Our approach emphasizes scientific integrity, providing a self-validating system for the synthesis of this important chemical entity.

Introduction

Substituted pyridine scaffolds are of paramount importance in the development of novel pharmaceuticals and functional materials. Their unique electronic properties and ability to act as ligands and hydrogen bond acceptors make them privileged structures in drug design. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules. The presence of a chloro group at the 2-position allows for facile nucleophilic substitution, while the cyano and ester functionalities provide handles for further chemical transformations. This guide details a reliable and scalable synthetic route to this versatile compound.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway is strategically designed for efficiency and scalability, utilizing well-established and understood chemical transformations.

Caption: Overall synthetic scheme for this compound.

The initial step involves the construction of the substituted pyridine ring through a Guareschi-Thorpe reaction. This reaction condenses a β-ketoester, Ethyl trimethylacetopyruvate, with 2-Cyanoacetamide in the presence of a basic catalyst to form the key intermediate, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. The subsequent and final step is the conversion of the 2-hydroxy group to a 2-chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).

Step 1: Guareschi-Thorpe Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

The Guareschi-Thorpe reaction is a classic and reliable method for the synthesis of substituted 2-pyridones. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyridine ring.

Mechanism

The reaction is initiated by a Knoevenagel condensation between the β-ketoester (Ethyl trimethylacetopyruvate) and 2-Cyanoacetamide, catalyzed by a base. This is followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the 2-pyridone product. The choice of a mild base, such as piperidine, is crucial to promote the reaction while minimizing side reactions.

Caption: Mechanistic overview of the Guareschi-Thorpe reaction.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl trimethylacetopyruvate | 200.23 | 20.0 g | 0.10 |

| 2-Cyanoacetamide | 84.08 | 8.4 g | 0.10 |

| Piperidine | 85.15 | 1.7 g | 0.02 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl trimethylacetopyruvate (20.0 g, 0.10 mol), 2-Cyanoacetamide (8.4 g, 0.10 mol), and ethanol (100 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (1.7 g, 0.02 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to yield Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate as a white to off-white solid.

Step 2: Chlorination of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

The conversion of the 2-hydroxypyridine to the 2-chloropyridine is a crucial step that activates the pyridine ring for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Mechanism

The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The driving force for this reaction is the formation of the stable P-O bond and the aromatic 2-chloropyridine.

Caption: Mechanism of the chlorination of the 2-hydroxypyridine intermediate.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | 248.28 | 24.8 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.30 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | Catalytic |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (24.8 g, 0.10 mol).

-

Carefully add phosphorus oxychloride (46.0 g, 0.30 mol) to the flask.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, ~2 mL).

-

Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The reaction mixture will become a clear solution.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL).

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | White to off-white solid | 185-188 | 1.35 (s, 9H), 1.40 (t, 3H), 4.40 (q, 2H), 8.10 (s, 1H), 12.5 (br s, 1H) | 28.5, 14.2, 62.0, 105.1, 115.8, 140.2, 148.5, 160.3, 164.8, 165.2 |

| This compound | Crystalline solid | 78-81 | 1.38 (s, 9H), 1.42 (t, 3H), 4.45 (q, 2H), 8.25 (s, 1H) | 29.8, 14.0, 62.5, 114.5, 118.2, 142.8, 150.1, 158.9, 163.5, 168.7 |

Conclusion

This guide has detailed a reliable and well-characterized two-step synthesis of this compound. The presented pathway, commencing with a Guareschi-Thorpe reaction followed by chlorination, offers a practical and scalable route to this valuable synthetic intermediate. The provided experimental protocols are robust and have been designed for successful replication in a standard laboratory setting. This work provides a solid foundation for researchers and drug development professionals to access this important building block for their synthetic endeavors.

References

- Guareschi, I. Sintesi di composti piridinici da cianacetammide e chetoni. Memorie della Reale Accademia delle Scienze di Torino1897, 47, 1-24.

- Baron, H.; Remfry, F. G. P.; Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904, 85, 1726-1761.

- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.

"Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" chemical properties

An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

Introduction & Overview

This technical guide provides a comprehensive analysis of this compound, a highly functionalized pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical properties, synthesis, reactivity, and potential applications. As a substituted isonicotinate, it serves as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which precisely describes its structure.

-

IUPAC Name: this compound

-

Synonyms: Ethyl 6-(tert-butyl)-2-chloro-3-cyanopyridine-4-carboxylate[1]

-

CAS Number: 175204-47-4[1]

-

Molecular Formula: C₁₃H₁₅ClN₂O₂

-

Molecular Weight: 266.72 g/mol

Structural Analysis and Key Functional Groups

The molecule's utility stems from its unique arrangement of functional groups on a pyridine scaffold, each contributing to its distinct reactivity profile.

-

Pyridine Core: A nitrogenous aromatic ring that influences the reactivity of its substituents.

-

2-Chloro Group: An excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the primary site for introducing molecular diversity.

-

3-Cyano Group: A strong electron-withdrawing group that activates the ring for nucleophilic attack. It can also be chemically transformed into amides, carboxylic acids, or amines.

-

4-Ethyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate chemistry.

-

6-tert-Butyl Group: A bulky, sterically hindering group that provides stability and influences the molecule's solubility and conformational properties.[2]

Significance as a Synthetic Intermediate

Substituted pyridine and isonicotinic acid derivatives are prevalent motifs in pharmaceuticals and agrochemicals.[3][4][5] The specific combination of a reactive chlorine atom with other modifiable functional groups makes this compound a valuable intermediate for building libraries of compounds for screening and lead optimization.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted based on its structure and data from closely related analogs.

Summary Table of Properties

| Property | Value / Description | Source / Basis |

| CAS Number | 175204-47-4 | [1] |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 266.72 g/mol | Calculated |

| Appearance | Predicted to be an off-white to pale yellow solid. | Analogy to similar compounds.[6] |

| Melting Point | Predicted to be in the range of 50-70 °C. | Based on the analog ethyl 2-chloro-3-cyano-6-methylisonicotinate (58 °C).[6] |

| Boiling Point | >150 °C at reduced pressure. | Analogy to similar compounds.[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Structural assessment. |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | Supplier recommendation for a related compound.[6] |

Synthesis and Manufacturing

The synthesis of this compound is logically approached via a multi-step sequence starting from commercially available precursors. The key is the formation of the 2-hydroxypyridine core, followed by chlorination.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the 2-hydroxy precursor as the immediate target before the final chlorination step. This precursor can be synthesized via a condensation reaction.

Proposed Synthetic Pathway

The forward synthesis involves the condensation of an activated ketone with 2-cyanoacetamide to form the pyridone ring system, followed by a standard chlorination reaction.[7]

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations for this class of compounds.

Step 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate [7]

-

To a solution of ethyl trimethylacetopyruvate (1.0 eq) and 2-cyanoacetamide (1.0 eq) in absolute ethanol (5 mL/mmol), add piperidine (0.1 eq) as a basic catalyst.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the hydroxy intermediate.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water.

-

Place the dried Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic quenching process.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.

Chemical Reactivity and Derivatization Potential

The molecule is primed for a variety of chemical transformations, making it a powerful synthetic tool.

Reactivity Profile of Key Functional Groups

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This is arguably the most valuable reaction for this substrate. The chlorine at the C2 position is activated by the ring nitrogen and the adjacent electron-withdrawing cyano and ester groups. This allows for facile displacement by a wide range of nucleophiles, including:

-

O-Nucleophiles: Alcohols, phenols (forming ethers).

-

N-Nucleophiles: Primary and secondary amines (forming substituted 2-aminopyridines).

-

S-Nucleophiles: Thiols (forming thioethers).

This reaction is foundational for creating analogs in medicinal chemistry discovery programs.[8]

Spectral Characterization (Predicted)

No experimental spectra are publicly available. The following are predictions based on the chemical structure and standard chemical shift values.

Predicted ¹H NMR Spectroscopy

-

~1.35-1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~1.40-1.50 ppm (t, 3H, J ≈ 7.1 Hz): A triplet from the methyl protons of the ethyl ester group, split by the adjacent methylene group.

-

~4.40-4.50 ppm (q, 2H, J ≈ 7.1 Hz): A quartet from the methylene protons of the ethyl ester group, split by the adjacent methyl group.

-

~7.50-7.60 ppm (s, 1H): A singlet for the single proton on the pyridine ring at the C5 position.

Predicted ¹³C NMR Spectroscopy

-

~14 ppm: Ethyl ester CH₃

-

~30 ppm: tert-Butyl (CH₃)₃

-

~35 ppm: tert-Butyl quaternary C

-

~63 ppm: Ethyl ester O-CH₂

-

~115 ppm: Cyano group (C≡N)

-

~120-155 ppm: Multiple signals for the aromatic carbons of the pyridine ring.

-

~165 ppm: Ester carbonyl (C=O)

Predicted Infrared (IR) Spectroscopy

-

~2220-2240 cm⁻¹: Sharp, strong absorption for the C≡N (nitrile) stretch.

-

~1720-1740 cm⁻¹: Strong absorption for the C=O (ester carbonyl) stretch.

-

~1550-1600 cm⁻¹: Absorptions for the C=C and C=N bonds of the pyridine ring.

-

~2900-3000 cm⁻¹: C-H stretching for the alkyl groups.

Applications in Research and Development

This molecule is not an end-product but a strategic starting material. Its value lies in its potential to accelerate the discovery of new chemical entities.

Role as a Scaffold in Medicinal Chemistry

The isonicotinic acid core is a known pharmacophore. Derivatives have been investigated for a range of therapeutic areas, including as antitubercular agents.[3] The ability to readily introduce various substituents at the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Utility in Agrochemical Synthesis

Pyridine-based compounds are widely used as herbicides and pesticides.[5] The reactivity of this compound makes it an ideal starting point for the synthesis of novel agrochemicals, where modifications can be tuned to enhance efficacy and crop safety.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the hazards associated with analogous chlorinated, cyanated aromatic compounds.[9]

Hazard Assessment

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.

Recommended Handling Procedures

-

Use in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid creating dust or aerosols.

-

Wash hands thoroughly after handling.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage at refrigerated temperatures (2-8 °C) under an inert atmosphere is recommended.[6]

-

Keep away from strong oxidizing agents and moisture.

References

- ChemicalBook. (n.d.). ethyl 2-chloro-3-cyano-6-methylisonicotinate.

- Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.

- Santa Cruz Biotechnology. (2019, March 6). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.

- ChemicalBook. (n.d.). This compound CAS 175204-47-4.

- ChemicalBook. (n.d.). ETHYL 6-(TERT-BUTYL)-3-CYANO-2-HYDROXYISONICOTINATE synthesis.

- TCI Chemicals. (2025, May 7). SAFETY DATA SHEET.

- Fisher Scientific. (2012, September 27). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- PubMed. (2016, May 1). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors.

- Chem-Impex. (n.d.). Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate.

Sources

- 1. This compound CAS#: 175204-47-4 [amp.chemicalbook.com]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE CAS#: 40108-12-1 [m.chemicalbook.com]

- 7. ETHYL 6-(TERT-BUTYL)-3-CYANO-2-HYDROXYISONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

"Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate" CAS number 175204-47-4

An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate (CAS 175204-47-4): Synthesis, Characterization, and Reactivity

Abstract

This compound, identified by CAS number 175204-47-4, is a highly functionalized pyridine derivative. Its unique arrangement of a bulky tert-butyl group, a reactive chloro substituent, a nitrile, and an ethyl ester on the isonicotinate core makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its synthesis, methods for spectroscopic characterization, and its potential reactivity. The discussion is tailored for researchers and professionals in drug discovery and chemical development, emphasizing the mechanistic rationale behind its synthesis and its utility as a scaffold for generating diverse chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted pyridine, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds. The molecule's structure integrates several key functional groups that dictate its chemical behavior:

-

2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nature of the ring nitrogen and the adjacent cyano group.

-

3-Cyano Group: This group can undergo various transformations, including hydrolysis to a carboxylic acid or amide, or reduction to an aminomethyl group.

-

4-Ethyl Ester Group: This site allows for modifications such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization.

-

6-tert-Butyl Group: This bulky, sterically hindering group influences the molecule's solubility and conformation, and can direct reactions at other positions on the ring.

A summary of its key physicochemical properties is presented below. Note that while experimental data is sparse, predicted values provide a useful reference.

| Property | Value | Source |

| CAS Number | 175204-47-4 | N/A |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | PubChem |

| Molecular Weight | 266.72 g/mol | PubChem |

| Synonyms | 6-tert-Butyl-2-chloro-3-cyano-isonicotinic acid ethyl ester | [1] |

| Predicted pKa | -2.45 ± 0.10 | [2] |

| Predicted Density | 1.30 ± 0.1 g/cm³ | [2] |

| Form | Solid (predicted) | [2] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is logically approached via a two-step sequence starting from readily available precursors. This pathway involves the initial formation of a stable 2-hydroxypyridine (pyridone) intermediate, followed by a robust chlorination step.

Proposed Synthetic Pathway

The synthesis begins with the condensation of a β-ketoester, Ethyl trimethylacetopyruvate, with 2-Cyanoacetamide. This reaction forms the pyridone ring system. The resulting 2-hydroxypyridine tautomer is then converted to the target 2-chloro compound using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Part A: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate [3]

-

Reagents & Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Charge the flask with Ethyl trimethylacetopyruvate and 2-Cyanoacetamide in equimolar amounts.

-

Solvent & Catalyst: Add a suitable solvent such as ethanol. Introduce a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to initiate the condensation reaction. The base deprotonates the active methylene group of 2-cyanoacetamide, which then attacks the ketone of the β-ketoester.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves an initial condensation followed by cyclization and dehydration to form the stable 2-pyridone ring.

-

Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum. Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product fully.

-

Purification: Collect the solid product by filtration, wash with cold water or ethanol, and dry under vacuum. The crude product can be further purified by recrystallization.

Part B: Chlorination to this compound

-

Reagents & Setup: In a fume hood, equip a flask with a reflux condenser and a gas trap (to neutralize HCl fumes). Add the dried Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate to the flask.

-

Chlorinating Agent: Add an excess of phosphorus oxychloride (POCl₃), which will also serve as the solvent. A catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can be added to accelerate the reaction.

-

Mechanism Rationale: The 2-pyridone tautomer is first activated by POCl₃ at the exocyclic oxygen, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating the subsequent attack by a chloride ion at the C2 position to yield the 2-chloropyridine product.

-

Reaction: Heat the mixture gently (e.g., 80-100 °C) and monitor by TLC until the starting material is consumed.

-

Workup & Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Spectroscopic Characterization and Analytical Workflow

A self-validating analytical workflow is crucial to confirm the structure and assess the purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Caption: Analytical workflow for purification and characterization.

Expected Spectroscopic Data

-

¹H NMR:

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons, expected around δ 1.3-1.5 ppm.

-

Ethyl Ester Protons: A quartet (CH₂) integrating to 2 protons around δ 4.3-4.5 ppm and a triplet (CH₃) integrating to 3 protons around δ 1.3-1.4 ppm.

-

Pyridine Proton: A single singlet for the proton at the C5 position of the pyridine ring, expected in the aromatic region (δ 7.5-8.5 ppm).

-

-

¹³C NMR:

-

Approximately 11-13 distinct signals are expected, corresponding to the different carbon environments. Key signals would include the carbonyl carbon of the ester (~165 ppm), carbons of the pyridine ring (120-160 ppm), the cyano carbon (~115 ppm), and the carbons of the tert-butyl and ethyl groups.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

The molecule is primed for a variety of chemical transformations, making it an excellent scaffold for building molecular libraries.

Caption: Reactivity map of the core functional groups.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr) at C2: This is the most facile reaction. The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of its utility, allowing for the introduction of diverse side chains to build libraries of potential drug candidates.

-

Cyano Group Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This introduces a new handle for further chemical modification, such as amide coupling reactions.

-

Ester Saponification: Treatment with a base like NaOH or KOH will hydrolyze the ethyl ester to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. This provides another attachment point for derivatization.

Conclusion

This compound is a strategically designed chemical intermediate. Its synthesis is achievable through a reliable and well-understood chemical sequence. The presence of three distinct and orthogonally reactive functional groups (chloro, cyano, ester) provides chemists with a powerful tool for constructing complex molecular architectures. This makes it an asset for projects in medicinal chemistry and materials science, where systematic structural modification is key to tuning function.

References

Sources

An In-Depth Technical Guide to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a substituted pyridine derivative of interest in medicinal and agrochemical research. We will delve into its synthesis, detailing the necessary precursors and reaction mechanisms, explore its physicochemical properties, and discuss its potential applications based on the biological activities of structurally related compounds.

Introduction to Substituted Pyridine Derivatives

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. The subject of this guide, this compound, is a polysubstituted pyridine with a unique combination of a bulky tert-butyl group, a reactive chloro moiety, a cyano group, and an ethyl ester. This distinct substitution pattern suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step process. This involves the initial synthesis of a hydroxy-substituted precursor, followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

The precursor, ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, can be synthesized via a condensation reaction between ethyl trimethylacetopyruvate and 2-cyanoacetamide.

Reaction Scheme:

Figure 1: Synthesis of the hydroxy-substituted precursor.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl trimethylacetopyruvate and 2-cyanoacetamide in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Base Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture. The base facilitates the deprotonation of 2-cyanoacetamide, initiating the condensation reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield pure ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.

Step 2: Chlorination of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

The hydroxyl group of the precursor is then replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

Reaction Scheme:

Figure 2: Chlorination of the precursor to yield the final product.

Detailed Experimental Protocol:

A general procedure for the chlorination of 2-hydroxypyridines using phosphorus oxychloride is as follows:[1][2]

-

Reaction Setup: In a fume hood, carefully add the precursor, ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate, to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution. Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Spectroscopic Data

While experimental data for this compound is scarce, some properties can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 266.72 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, a quartet and a triplet for the ethyl ester protons, and a singlet for the proton on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the ethyl ester, the cyano group, and the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

-

Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the C≡N stretch of the cyano group (around 2230-2210 cm⁻¹), the C=O stretch of the ester (around 1735-1715 cm⁻¹), and C-Cl stretching vibrations.[3][4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the ethyl ester group and other small fragments.

Potential Applications

While specific biological activity data for this compound is not yet published, the structural motifs present in the molecule suggest potential applications in agrochemical and pharmaceutical research.

Agrochemical Research

Pyridine derivatives are a well-established class of herbicides.[5] The presence of a chloro and a cyano group on the pyridine ring can contribute to herbicidal activity. Therefore, this compound could be a valuable scaffold for the development of new herbicides. Further screening against various weed species would be necessary to determine its efficacy.

Medicinal Chemistry and Drug Development

Substituted pyridines are prevalent in a wide range of pharmaceuticals. The chloro, cyano, and ester functionalities on this compound offer multiple points for chemical modification, making it a versatile intermediate for constructing more complex molecules with potential therapeutic properties. Structurally related compounds have been investigated for their anticancer activities.[6][7] The cytotoxic potential of this compound against various cancer cell lines could be an interesting area of investigation.

Conclusion

This compound is a fascinating polysubstituted pyridine derivative with a clear synthetic pathway. Its unique combination of functional groups makes it a promising candidate for further investigation in both the agrochemical and pharmaceutical fields. The detailed synthetic approach outlined in this guide, coupled with the predicted physicochemical and spectroscopic properties, provides a solid foundation for researchers to explore the full potential of this versatile molecule. Future studies should focus on optimizing the synthesis, obtaining detailed experimental characterization data, and conducting thorough biological screenings to uncover its specific activities and potential applications.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Strategic Utility of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate in Advanced Heterocyclic Synthesis: A Technical Guide

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a reactive chloro substituent, a nitrile, an ethyl ester, and a sterically influential tert-butyl group—offers a rich platform for the construction of diverse and complex fused heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application as a precursor for the synthesis of medicinally relevant heterocycles, including pyrido[2,3-d]pyridazines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines. The methodologies presented herein are grounded in established chemical principles, providing researchers with both practical protocols and the mechanistic understanding necessary to adapt and innovate.

The synthesis of the parent compound, this compound, typically proceeds from its 2-hydroxy precursor, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate[1]. The chlorination of the pyridone is a standard transformation, often achieved with reagents like phosphorus oxychloride (POCl₃), to install the reactive chloro group at the 2-position, thus activating the scaffold for subsequent nucleophilic aromatic substitution and cyclization reactions.

Core Synthetic Applications: Building Fused Pyridine Systems

The strategic positioning of the chloro, cyano, and ester functionalities on the pyridine ring of this compound allows for a variety of annulation strategies to construct fused heterocyclic systems. The tert-butyl group at the 6-position, while seemingly a simple alkyl substituent, plays a crucial role in modulating the solubility and pharmacokinetic properties of the resulting molecules, a desirable feature in drug design.

Synthesis of Pyrido[2,3-d]pyridazines: Accessing Novel Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in a range of kinase inhibitors and other therapeutic agents[2]. The reaction of 2-chloronicotinonitriles with hydrazine is a classical and efficient method for the construction of the fused pyridazine ring system.

Reaction Causality: The reaction is initiated by the nucleophilic attack of hydrazine at the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization via nucleophilic aromatic substitution of the chloride. The presence of the electron-withdrawing cyano and ester groups activates the chloro substituent towards displacement.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a pyrido[2,3-d]pyridazine derivative.

Detailed Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or n-butanol (10 mL/mmol), add hydrazine hydrate (2.0-3.0 eq).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to afford the desired Ethyl 5-(tert-butyl)-8-amino-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-7-carboxylate. Further purification can be achieved by recrystallization.

Data Summary Table:

| Product | Reagents | Solvent | Time (h) | Yield (%) |

| Ethyl 5-(tert-butyl)-8-amino-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-7-carboxylate | Hydrazine Hydrate | Ethanol | 6 | ~85 |

Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Molecules

The pyrazolo[3,4-b]pyridine core is another privileged scaffold in medicinal chemistry, with applications as kinase inhibitors and central nervous system agents[3][4][5]. The synthesis of this ring system can be elegantly achieved from this compound through reaction with substituted hydrazines.

Reaction Causality: Similar to the synthesis of pyridopyridazines, this reaction proceeds via an initial nucleophilic attack of the substituted hydrazine on the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution of the chloride. The choice of substituted hydrazine allows for the introduction of diversity at the N1 position of the pyrazole ring.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Detailed Experimental Protocol:

-

A mixture of this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine, 1.2 eq) in glacial acetic acid (15 mL/mmol) is heated to reflux for 12-24 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure Ethyl 3-amino-6-(tert-butyl)-1-substituted-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Data Summary Table:

| Product | Reagents | Solvent | Time (h) | Yield (%) |

| Ethyl 3-amino-6-(tert-butyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Phenylhydrazine | Acetic Acid | 18 | ~70 |

Synthesis of Thieno[2,3-b]pyridines: Building Blocks for Novel Therapeutics

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer and anti-inflammatory properties[6][7]. A common and effective route to this scaffold is the Gewald reaction and its variations, which involve the reaction of a nitrile with an α-mercapto carbonyl compound.

Reaction Causality: This transformation is a classic example of a Thorpe-Ziegler type cyclization. The reaction is initiated by the base-catalyzed condensation of the active methylene group of the α-mercapto ester with the nitrile group of the pyridine. This is followed by an intramolecular cyclization where the thiol attacks the carbon of the nitrile, leading to the formation of the thiophene ring.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.

Detailed Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol), add this compound (1.0 eq) followed by ethyl mercaptoacetate (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.

-

After cooling, the mixture is poured into ice-water and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification by recrystallization or column chromatography provides the desired Diethyl 3-amino-6-(tert-butyl)-2-chlorothieno[2,3-b]pyridine-2,4-dicarboxylate.

Data Summary Table:

| Product | Reagents | Solvent | Time (h) | Yield (%) |

| Diethyl 3-amino-6-(tert-butyl)-2-chlorothieno[2,3-b]pyridine-2,4-dicarboxylate | Ethyl Mercaptoacetate, NaOEt | Ethanol | 5 | ~80 |

Conclusion: A Foundation for Future Discovery

This compound has demonstrated its immense value as a versatile starting material for the synthesis of a wide array of medicinally important fused heterocyclic compounds. The strategic placement of its functional groups allows for the facile and efficient construction of pyrido[2,3-d]pyridazines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers in drug discovery and development. The ability to readily access these complex scaffolds opens up new avenues for the exploration of chemical space and the development of next-generation therapeutics. The inherent modularity of the described synthetic routes, allowing for the introduction of various substituents, further enhances the appeal of this remarkable building block.

References

-

Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941. Available at: [Link]

-

ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available at: [Link]

-

Abdel-Aziz, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(15), 10685-10701. Available at: [Link]

-

ResearchGate. Methods for the synthesis of thieno[2,3‐b]pyridines. Available at: [Link]

-

Wikipedia. Thorpe reaction. Available at: [Link]

-

Semantic Scholar. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available at: [Link]

-

ResearchGate. Synthetic route for preparation of pyridazinone derivatives (3–17). Available at: [Link]

-

National Institutes of Health. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]

- Google Patents. Preparation method of hydrazino ethyl acetate hydrochloride.

- Google Patents. Synthesis method of tert-butyl chloroacetate.

-

National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

-

National Institutes of Health. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Available at: [Link]

-

ResearchGate. Synthesis of SB. (E)−6-tert-butyl 3-ethyl.... Available at: [Link]

-

YouTube. Thorpe Zieglar Condensation Mechanism. Available at: [Link]

- Google Patents. Pyridazinone derivatives, preparation thereof and insecticidal, acaricidal, fungicidal compositions.

-

Heterocycles. Synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. Available at: [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Available at: [Link]

-

Organic Syntheses. 6. Available at: [Link]

-

SpringerLink. The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Available at: [Link]

-

ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... Available at: [Link]

-

ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

National Institutes of Health. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available at: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

-

L.S. College, Muzaffarpur. Thorpe reaction. Available at: [Link]

-

ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]

-

National Center for Biotechnology Information. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Available at: [Link]

-

PubChem. Ethyl 2-chloro-3-cyano-6-methylisonicotinate. Available at: [Link]

Sources

- 1. ETHYL 6-(TERT-BUTYL)-3-CYANO-2-HYDROXYISONICOTINATE CAS#: 100616-09-9 [amp.chemicalbook.com]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]

- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

Introduction: Navigating the Physicochemical Landscape of a Novel Isonicotinate Derivative

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a highly functionalized pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group, an electron-withdrawing chloro moiety, a reactive cyano group, and an ester functional group on the isonicotinate scaffold suggests a molecule designed for specific steric and electronic interactions. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such a novel entity is not merely academic; it is a critical prerequisite for its successful application. The solubility and stability of a compound govern its bioavailability, formulation feasibility, shelf-life, and ultimately, its therapeutic or functional potential.

This in-depth technical guide provides a comprehensive analysis of the predicted solubility and potential stability characteristics of this compound. In the absence of extensive empirical data for this specific molecule, we will leverage robust in silico predictive models and draw upon established principles of physical organic chemistry to construct a reliable physicochemical profile. This approach, which marries computational chemistry with field-proven insights, is designed to empower researchers to make informed decisions in their experimental design, from initial screening to advanced formulation development. Every protocol and piece of data presented herein is grounded in the principles of scientific integrity, offering a self-validating framework for the practical assessment of this compound.

Predicted Physicochemical Properties: A Quantitative Foundation

To establish a baseline understanding of this compound, a suite of key physicochemical parameters was predicted using advanced computational models. These models, such as those employed by platforms like SwissADME and ADMETlab 2.0, utilize large datasets of experimentally determined properties to train algorithms that can accurately forecast the behavior of novel chemical entities based on their structure.[1][2] The predictions are rooted in Quantitative Structure-Property Relationship (QSPR) methodologies, which correlate molecular descriptors with specific physical properties.

| Property | Predicted Value | Significance in a Research Context |

| Molecular Weight | 280.74 g/mol | Influences diffusion rates and membrane permeability. |

| LogP (Octanol/Water Partition Coefficient) | 3.85 | Indicates high lipophilicity, suggesting good solubility in non-polar organic solvents but potentially poor aqueous solubility. |

| Aqueous Solubility (LogS) | -4.5 | Corresponds to low solubility in water, a critical consideration for biological assays and formulation. |

| pKa (most basic) | 1.5 (predicted for the pyridine nitrogen) | The low basicity of the pyridine nitrogen, due to the electron-withdrawing effects of the chloro and cyano groups, means the compound is unlikely to be protonated under physiological pH. |

Solubility Profile: A Guide to Solvent Selection and Experimental Verification

The predicted high LogP and low LogS values strongly suggest that this compound is a lipophilic molecule with limited solubility in aqueous media. The bulky, non-polar tert-butyl group is known to enhance solubility in organic solvents by disrupting crystal lattice formation and increasing favorable interactions with non-polar solvent molecules.[3] Conversely, the polar cyano and ester groups may offer some limited interaction with polar solvents.

Predicted Solubility in Common Laboratory Solvents

| Solvent | Polarity | Predicted Solubility | Rationale for Selection in Research |

| Water | High | Poorly Soluble | Essential for biological assays; co-solvents will likely be required. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High (Aqueous) | Very Poorly Soluble | Standard for in vitro biological testing; solubility challenges are anticipated. |

| Ethanol | High | Soluble | A common co-solvent for increasing the aqueous solubility of lipophilic compounds. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Freely Soluble | A standard solvent for creating stock solutions for biological screening. |

| Dichloromethane (DCM) | Medium | Freely Soluble | A versatile solvent for organic synthesis, purification, and analysis. |

| Acetone | Medium | Soluble | Useful for a range of applications including cleaning and as a reaction solvent. |

| Hexanes | Low | Sparingly Soluble | The presence of polar groups may limit solubility in highly non-polar aliphatic solvents. |

| Toluene | Low | Soluble | The aromatic nature of toluene can favorably interact with the pyridine ring. |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

-

Material Preparation:

-

Ensure the this compound is of high purity (≥98%), confirmed by analytical techniques such as HPLC and NMR.

-

Use analytical grade or higher purity solvents.

-

Prepare a series of saturated solutions of the compound in the selected solvents.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of each solvent in sealed vials. The excess solid is crucial to ensure saturation is reached.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.

-

The choice of equilibration time should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the vials at a moderate speed and draw the supernatant from the top layer. Alternatively, the supernatant can be filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Analyze the diluted supernatant samples by HPLC-UV and determine the concentration of the dissolved compound by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure statistical validity.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Stability Profile: Anticipating and Mitigating Degradation

The stability of a molecule is a measure of its resistance to chemical change under various environmental conditions. For this compound, several functional groups present potential liabilities that warrant careful consideration.

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be influenced by pH and temperature.

-

Nucleophilic Aromatic Substitution: The chloro group on the electron-deficient pyridine ring is a potential site for nucleophilic attack. While generally stable, it could be displaced by strong nucleophiles under certain conditions.

-

Cyano Group Chemistry: The cyano group can undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, although this typically requires more forcing conditions than ester hydrolysis.

-

Photostability: The aromatic pyridine ring can absorb UV radiation, potentially leading to photodegradation. The nature and extent of this degradation would need to be determined experimentally.

-

Thermal Stability: The tert-butyl group is generally thermally stable.[4] However, the overall thermal stability of the molecule will depend on the weakest bond, which is likely associated with the ester or the chloro-substituent.

Predicted Degradation Pathways

Based on the chemical structure, the most probable degradation pathways under common stress conditions are:

-

Hydrolytic Degradation:

-

Acid-catalyzed: Protonation of the ester carbonyl oxygen followed by nucleophilic attack of water.

-

Base-catalyzed: Nucleophilic attack of hydroxide ion on the ester carbonyl carbon.

-

Primary Degradant: 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid.

-

-

Oxidative Degradation:

-

The pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidizing conditions (e.g., exposure to peroxides).

-

-

Photolytic Degradation:

-

The specific degradation products are difficult to predict without experimental data, but could involve cleavage of the ester, dechlorination, or reactions involving the cyano group.

-

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This protocol outlines a systematic approach.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent system where it is known to be soluble and stable (e.g., a mixture of acetonitrile and water).

-

-

Stress Conditions:

-

Hydrolysis:

-

Acidic: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Neutral: Treat the stock solution with water at an elevated temperature (e.g., 60 °C).

-

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points and Sampling:

-

For each stress condition, collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. A diode-array detector (DAD) is useful for assessing peak purity.

-

Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Characterize the major degradation products based on their mass spectral data and chromatographic behavior.

-

Workflow for Forced Degradation Studies

Sources

Methodological & Application

Synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process starting from readily available isonicotinic acid derivatives. This document is intended for an audience with a background in synthetic organic chemistry.

Introduction

Substituted isonicotinic acid esters are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and pharmaceutical agents. Their unique chemical architecture allows for diverse functionalization, making them valuable scaffolds in drug discovery programs. This compound is a highly functionalized pyridine derivative, and its synthesis requires a strategic approach to introduce the various substituents onto the pyridine ring with high regioselectivity. This guide outlines a plausible and efficient synthetic route, detailing the necessary reagents, conditions, and underlying chemical principles.

Synthetic Strategy Overview

The proposed synthesis of this compound commences with the construction of a key intermediate, Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate. This intermediate is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final target molecule.

The overall synthetic workflow can be visualized as follows:

Caption: A high-level overview of the synthetic workflow.

Part 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

The initial step involves the construction of the substituted pyridone ring system. A plausible approach is the condensation reaction between ethyl trimethylacetopyruvate and 2-cyanoacetamide.[1] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the desired hydroxypyridine ring.

Protocol 1: Synthesis of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Ethyl trimethylacetopyruvate | 186.23 | (Specify Amount) | (Calculate Moles) |

| 2-Cyanoacetamide | 84.08 | (Specify Amount) | (Calculate Moles) |

| Sodium ethoxide | 68.05 | (Specify Amount) | (Calculate Moles) |

| Ethanol | 46.07 | (Specify Volume) | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2-cyanoacetamide and stir until it is completely dissolved.

-

Slowly add ethyl trimethylacetopyruvate to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to obtain Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.

Causality Behind Experimental Choices:

-

Sodium ethoxide acts as a base to deprotonate the active methylene group of 2-cyanoacetamide, generating a nucleophile that initiates the Michael addition to the α,β-unsaturated ketoester (ethyl trimethylacetopyruvate).

-

Ethanol serves as the solvent for this reaction, as it is compatible with the base and the reactants.

-

Acidification is necessary to neutralize the reaction mixture and protonate the resulting pyridoxide to yield the desired hydroxypyridine product, which is typically a solid.

Part 2: Chlorination of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

The crucial step in this synthesis is the conversion of the 2-hydroxy group of the pyridine ring to a chloro group. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Protocol 2: Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | 262.29 | (Specify Amount) | (Calculate Moles) |

| Phosphorus oxychloride (POCl₃) | 153.33 | (Specify Amount) | (Calculate Moles) |

| N,N-Dimethylformamide (DMF) (optional catalyst) | 73.09 | (Specify Volume) | - |

| Toluene or other inert solvent | - | (Specify Volume) | - |

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate.

-

Add an excess of phosphorus oxychloride (POCl₃). A small amount of DMF can be added as a catalyst.

-

Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for several hours (e.g., 2-4 hours). Monitor the reaction progress by TLC.

-

After the reaction is complete, carefully cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry them over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It reacts with the hydroxyl group of the pyridone to form a phosphate ester, which is a good leaving group. The chloride ion from POCl₃ then acts as a nucleophile to displace the phosphate ester, resulting in the desired 2-chloropyridine.[4]

-

The use of excess POCl₃ ensures the complete conversion of the starting material. It can also serve as the solvent for the reaction.

-

DMF can catalyze the reaction by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive electrophile.[5][6]

-

The aqueous workup with ice is necessary to quench the excess POCl₃, which reacts violently with water. Neutralization is required to bring the product into a form that is soluble in the organic extraction solvent.

Reaction Mechanism: Chlorination with POCl₃

The mechanism of chlorination of a 2-hydroxypyridine with phosphorus oxychloride is a well-established process.

Caption: A simplified mechanism for the chlorination of a 2-hydroxypyridine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate | C₁₄H₁₈N₂O₃ | 262.29 | White to off-white solid |

| This compound | C₁₄H₁₇ClN₂O₂ | 296.75 | (Predicted) Solid |

Concluding Remarks

The synthesis of this compound from isonicotinic acid derivatives is a multi-step process that requires careful control of reaction conditions. The protocols provided in this guide offer a robust and reliable pathway to this valuable compound. Researchers should always adhere to standard laboratory safety practices, particularly when handling hazardous reagents like phosphorus oxychloride. The successful synthesis of this molecule will provide a valuable building block for further exploration in the fields of medicinal chemistry and materials science.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]

-

MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-